Tris(2-aminoethyl)amine (TREN, CAS 4097-89-6) is a highly basic, tripodal tetramine characterized by a central tertiary amine and three pendant primary amine arms. As a versatile tetradentate chelating agent, it forms highly stable complexes with transition metals and serves as a critical building block in coordination chemistry, polymer synthesis, and materials science. Its unique branched architecture distinguishes it from linear polyamines, driving its procurement for applications requiring specific three-dimensional cross-linking, such as polyimine networks, dynamic epoxy vitrimers, and high-capacity carbon dioxide adsorbents [1].
Generic substitution of TREN with linear isomers like triethylenetetramine (TETA) or shorter chain amines like diethylenetriamine (DETA) fundamentally alters material performance and chemical reactivity. In coordination chemistry, TREN's tripodal structure enforces a trigonal bipyramidal geometry on metal centers, whereas linear TETA typically yields square-planar or octahedral complexes, directly impacting catalytic activity . In polymer and MOF applications, the compact, branched nature of TREN allows for higher pore penetration and cross-linking density compared to linear alternatives, meaning substitution will lead to compromised gas uptake capacities or altered mechanical properties in thermosets [1].
When grafted onto Cr-MIL-101-SO3H for CO2 capture, TREN (TAEA) demonstrates superior performance compared to its linear isomer TETA and the shorter DETA. The compact, branched geometry of TREN allows it to migrate into the MOF pores more effectively, resulting in higher amine group density. Quantitative measurements show that TREN-functionalized MOFs achieve a CO2 uptake of 2.39 mmol/g, outperforming TETA (1.94 mmol/g) and DETA (2.23 mmol/g) under identical conditions [1].
| Evidence Dimension | CO2 Uptake Capacity |
| Target Compound Data | 2.39 mmol/g (TREN/TAEA) |
| Comparator Or Baseline | 1.94 mmol/g (TETA) |
| Quantified Difference | 23% higher CO2 uptake capacity for TREN |
| Conditions | Cr-MIL-101-SO3H MOF, 150 mbar, 40 °C |
Procurement for advanced gas separation materials should prioritize TREN over linear polyamines to maximize volumetric capture efficiency in porous scaffolds.
The tripodal arrangement of the four nitrogen donor atoms in TREN forces transition metals (such as Cu2+ and Zn2+) into a C3v symmetric, trigonal bipyramidal geometry. In contrast, the linear isomer TETA typically forms square-planar or octahedral complexes. This structural divergence is absolute and dictates the steric environment and redox potential of the resulting metal center .
| Evidence Dimension | Coordination Geometry |
| Target Compound Data | Trigonal bipyramidal (C3v symmetry) |
| Comparator Or Baseline | Square-planar or octahedral (TETA) |
| Quantified Difference | Distinct spatial topology and available coordination sites |
| Conditions | Complexation with transition metal ions (e.g., Cu2+) |
Buyers synthesizing specialized catalysts or redox-active clusters must select TREN to achieve the specific steric constraints required for targeted catalytic activity.
In the formulation of diepoxidized VAE thermosets, the choice between TREN and TETA significantly alters the mechanical profile of the cured network. Curing with linear TETA yields a tensile strength of approximately 32.94 MPa, whereas the tripodal TREN produces a network with a tensile strength of 23.80 MPa. While the absolute strength is lower, TREN provides three primary amine groups that create a distinct three-dimensional cross-linking topology, which is highly valued in the design of dynamic vitrimers and specialized composite materials [1].
| Evidence Dimension | Tensile Strength |
| Target Compound Data | 23.80 MPa |
| Comparator Or Baseline | 32.94 MPa (TETA) |
| Quantified Difference | 27.7% lower tensile strength but higher primary amine functionality |
| Conditions | Diepoxidized VAE thermoset curing |
Material scientists must choose TREN when three-dimensional network complexity or dynamic recyclability is prioritized over maximum rigid tensile strength.
In the industrial synthesis of polyamines, TREN is a common byproduct. Technical-grade triethylenetetramine (TETA) typically contains approximately 75% linear amine and 5% of the branched TREN impurity. Because TREN is a highly active chelator with a different binding profile, pharmaceutical-grade TETA (Trientine) used for Wilson's disease must be rigorously purified to remove this 5% TREN fraction [1].
| Evidence Dimension | Impurity Concentration |
| Target Compound Data | ~5% presence in technical-grade TETA |
| Comparator Or Baseline | 0% required in pharmaceutical-grade TETA |
| Quantified Difference | Complete removal required for pharmaceutical compliance |
| Conditions | Technical vs. Pharmaceutical grade polyamine synthesis |
Procurement teams sourcing polyamines for active pharmaceutical ingredients (APIs) must monitor and control TREN levels to ensure toxicological compliance and predictable chelation therapy.
Due to its compact branched structure, TREN is the optimal amine for grafting onto Metal-Organic Frameworks (MOFs) and porous silica. It achieves higher amine loading densities than linear polyamines, making it the preferred choice for designing next-generation carbon capture and storage (CCS) materials [1].
TREN's ability to enforce a trigonal bipyramidal geometry on metal centers makes it indispensable for synthesizing specific transition metal catalysts. It is particularly useful in stabilizing redox-active oxoanions and preparing cyano-bridged heteropolynuclear clusters with unique magnetic or catalytic properties.
The trifunctional primary amine structure of TREN allows for the creation of highly cross-linked, three-dimensional polymer networks. It is increasingly procured for the development of vinylogous urethane epoxy vitrimers, where dynamic bond exchange enables material recyclability and self-healing properties without sacrificing thermal stability [2].
Corrosive;Acute Toxic;Health Hazard